

Application Notes and Protocols: 6-Carboxy-JF525 for Tissue Slice Imaging

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Compound of Interest

Compound Name: 6-Carboxy-JF5252

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Introduction

6-Carboxy-JF525 is a bright and photostable fluorescent dye belonging to the Janelia Fluor® family of probes.^{[1][2]} Its chemical structure, featuring a carboxylic acid group, renders it cell-impermeable at physiological pH.^[3] This characteristic makes it an exceptional tool for specific applications in live tissue slice imaging, particularly for visualizing the extracellular space (ECS) and studying the dynamics of the extracellular matrix (ECM).^{[4][5][6]} This document provides detailed application notes and protocols for the effective use of 6-Carboxy-JF525 in this context.

Key Applications

- **Visualization of the Extracellular Space (ECS):** Due to its inability to cross cell membranes, 6-Carboxy-JF525 effectively outlines the intricate network of the ECS in living tissue slices, providing valuable insights into tissue architecture.
- **Extracellular Matrix (ECM) Imaging:** The dye can be used to study the structure and remodeling of the ECM, a critical component of the tissue microenvironment that influences cell signaling, migration, and survival.^{[4][5]}
- **Diffusion Studies:** By tracking the movement of 6-Carboxy-JF525 within the ECS, researchers can investigate the diffusion properties of molecules in different physiological

and pathological states.

- Two-Photon Microscopy: The favorable photophysical properties of Janelia Fluor dyes make them well-suited for deep-tissue imaging with two-photon microscopy, which offers reduced phototoxicity and scattering in thick samples like brain slices.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Photophysical and Chemical Properties

A summary of the key properties of 6-Carboxy-JF525 is presented in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	525 nm	[1]
Emission Maximum (λ_{em})	549 nm	[1]
Molar Extinction Coefficient (ϵ)	122,000 M ⁻¹ cm ⁻¹	[4]
Quantum Yield (Φ)	0.91	[1] [4]
Reactive Group	Carboxylic Acid	[9]
Cell Permeability	Impermeable	[3]

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the preparation of acute brain slices, a common application for tissue slice imaging.

Materials:

- Anesthetized animal (e.g., mouse or rat)
- Dissection tools
- Vibratome
- Ice-cold, oxygenated NMDG-HEPES artificial cerebrospinal fluid (aCSF)

- Oxygenated aCSF for recovery and storage
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

- Anesthetize the animal according to approved institutional protocols.
- Perfuse transcardially with ice-cold, oxygenated NMDG-HEPES aCSF.
- Rapidly dissect the brain and place it in ice-cold, oxygenated NMDG-HEPES aCSF.
- Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 250-300 µm thick).[\[10\]](#)
- Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
- After recovery, maintain the slices at room temperature in oxygenated aCSF until use.

Protocol 2: Staining of Live Tissue Slices with 6-Carboxy-JF525

This protocol details the procedure for labeling the extracellular space in live tissue slices.

Materials:

- Prepared live tissue slices
- 6-Carboxy-JF525 stock solution (e.g., 1 mM in DMSO)
- Oxygenated aCSF
- Imaging chamber

Procedure:

- Prepare a working solution of 6-Carboxy-JF525 by diluting the stock solution in oxygenated aCSF. A starting concentration of 1-10 μM is recommended, but the optimal concentration should be determined empirically.
- Transfer the live tissue slices to the imaging chamber.
- Incubate the slices in the 6-Carboxy-JF525 working solution. Incubation can be performed at room temperature or 37°C. An incubation time of 15-30 minutes is a good starting point.[\[11\]](#)
- After incubation, the slices can be washed with fresh aCSF to remove excess dye and reduce background fluorescence, although this may not be necessary for all applications.
- The slices are now ready for imaging.

Imaging Parameters

The following table provides recommended starting parameters for imaging 6-Carboxy-JF525. These should be optimized for the specific microscope setup and experimental goals.

Parameter	Confocal Microscopy	Two-Photon Microscopy
Excitation Wavelength	488 nm or 514 nm laser line	~900-910 nm
Emission Filter	525/50 nm bandpass	Green emission channel (e.g., 500-550 nm)
Objective	High numerical aperture water-immersion objective (e.g., 20x or 40x)	High numerical aperture water-immersion objective
Imaging Depth	Up to ~50 μm	>100 μm
Laser Power	Minimize to reduce phototoxicity	Adjust for optimal signal-to-noise ratio

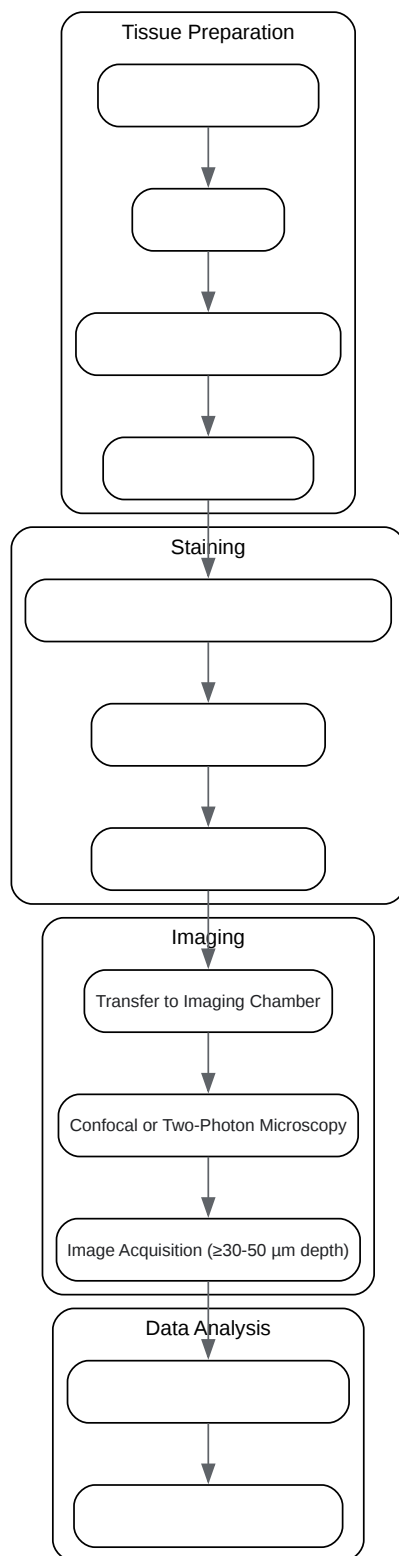
Data Presentation and Analysis

Quantitative data, such as fluorescence intensity, diffusion coefficients, or the volume of the extracellular space, should be collected from regions of interest (ROIs). It is recommended to

image at a depth of at least 30-50 μm below the slice surface to avoid artifacts from damaged cells.^[4]

Diagrams

Experimental Workflow for Tissue Slice Imaging with 6-Carboxy-JF525

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Caption: Workflow for preparing, staining, and imaging live tissue slices.

Caption: 6-Carboxy-JF525 localizes to the extracellular space.

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